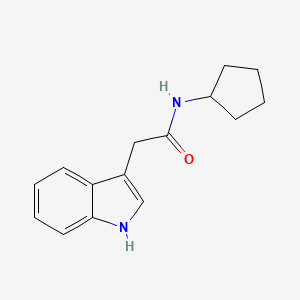

N-cyclopentyl-2-(1H-indol-3-yl)acetamide

Description

N-cyclopentyl-2-(1H-indol-3-yl)acetamide is a synthetic indole-derived acetamide characterized by a cyclopentyl group attached to the acetamide nitrogen. Indole acetamides are a class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties . The cyclopentyl substituent imparts unique steric and electronic properties, distinguishing it from other N-substituted indole acetamides.

Properties

IUPAC Name |

N-cyclopentyl-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15(17-12-5-1-2-6-12)9-11-10-16-14-8-4-3-7-13(11)14/h3-4,7-8,10,12,16H,1-2,5-6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJBOIPNDKXSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 2-(1H-Indol-3-yl)acetic Acid

The most widely reported method involves coupling 2-(1H-indol-3-yl)acetic acid with cyclopentylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This approach achieves yields of 72–78% after 12–18 hours at 0–5°C. Critical parameters include:

-

Stoichiometric ratio : A 1:1.2 molar ratio of acid to amine minimizes side products.

-

Acid activation : Pre-activation of the carboxylic acid with EDC/HOBt for 30 minutes before amine addition improves conversion.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >98% purity, confirmed by HPLC.

Nucleophilic Substitution via Chloroacetamide Intermediate

An alternative route employs 2-chloro-N-(1H-indol-3-yl)acetamide, synthesized from 1H-indol-3-amine and chloroacetyl chloride in acetic acid/water (Yield: 68%). Subsequent reaction with cyclopentylamine in dimethylformamide (DMF) at 60°C for 8 hours substitutes chlorine with the cyclopentyl group:

Key advantages include milder conditions (no cryogenic cooling) and scalability, though halogenated byproducts necessitate careful washing with 5% NaHCO₃.

Optimization Strategies for Improved Yield

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate amidation but risk indole oxidation at elevated temperatures. Comparative studies show:

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 82 | 97 | 6 |

| THF | 74 | 95 | 10 |

| Dichloromethane | 68 | 98 | 14 |

Microwave irradiation (100 W, 80°C) in DMF reduces reaction time to 45 minutes with comparable yield (79%).

Catalytic Systems and Additives

-

4-Dimethylaminopyridine (DMAP) : Increases yield by 12% via nucleophilic catalysis.

-

Molecular sieves (3Å) : Water absorption prevents hydrolysis, improving purity to 99%.

-

Ultrasound-assisted synthesis : Cavitation enhances mass transfer, achieving 85% yield in 3 hours.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) shows a single peak at 6.7 minutes, confirming absence of dimeric byproducts. Accelerated stability studies (40°C/75% RH, 6 months) indicate <2% degradation, underscoring the compound’s robustness.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Parameter | Direct Amidation | Chloroacetamide Route |

|---|---|---|

| Raw material cost | $320/kg | $280/kg |

| Energy consumption | Moderate | High |

| Purity | 98–99% | 95–97% |

| Scalability | >100 kg/batch | 50 kg/batch |

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-cyclopentyl-2-(1H-indol-3-yl)acetamide has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a modulator of biological pathways involving indole receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as indole receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular pathways involved can vary depending on the specific biological context and the target receptors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the N-substituent, which influences molecular weight, solubility, and bioactivity. Below is a comparative table:

Notes:

Yield Comparison :

Cytotoxicity

- Adamantane derivatives : Show moderate to high cytotoxicity against cancer cell lines, attributed to the rigid adamantane core enhancing membrane interaction .

- N-(4-Chlorophenyl) analog : Exhibits moderate cytotoxicity (IC₅₀ ~10–50 µM) in preliminary screens .

Enzyme Inhibition

- N-Benzyl analog: No direct activity reported, but serves as a precursor for bioactive molecules .

Antioxidant Activity

Structural and Crystallographic Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-2-(1H-indol-3-yl)acetamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core (e.g., alkylation or acylation) followed by cyclopentyl group introduction. Key steps include:

Indole Core Preparation : Fischer indole synthesis or substitution at the indole C3 position .

Acetamide Formation : Coupling the indole moiety with cyclopentylamine via amide bond formation using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity.

- Critical Parameters : Solvent polarity (DMF or THF), temperature control (0–25°C for amide coupling), and stoichiometric ratios (1:1.2 indole:cyclopentyl reagent) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms cyclopentyl integration (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) and indole C3 substitution (δ 7.2–7.8 ppm aromatic signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 285.16 for C₁₆H₂₀N₂O) .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like serotonin receptors (5-HT₂A) or cyclooxygenase-2 (COX-2), leveraging indole’s π-π stacking potential .

- QSAR Models : Correlate substituent effects (e.g., cyclopentyl lipophilicity) with bioactivity using descriptors like LogP and polar surface area .

- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS, focusing on hydrogen bonds between the acetamide group and active-site residues .

Q. What strategies resolve contradictory data in the compound’s enzyme inhibition profiles?

- Methodological Answer :

- Assay Standardization : Replicate in vitro enzyme assays (e.g., COX-2 inhibition) under controlled pH (7.4) and temperature (37°C) with triplicate measurements .

- Selectivity Profiling : Compare IC₅₀ values across related enzymes (e.g., COX-1 vs. COX-2) to identify off-target effects .

- Metabolite Screening : Use LC-MS to detect potential metabolites that may interfere with activity readings .

Q. How does the cyclopentyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : Cyclopentyl increases lipophilicity (predicted LogP ~3.2), enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the cyclopentyl ring. Use NADPH cofactor and monitor depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.